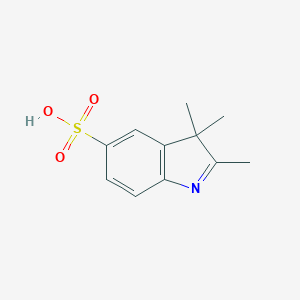

2,3,3-trimethyl-3H-indole-5-sulfonic acid

Vue d'ensemble

Description

2,3,3-Trimethyl-3H-indole-5-sulfonic acid (CAS: 132557-72-3; molecular formula: C₁₁H₁₃NO₃S, MW: 239.29) is a sulfonated indole derivative widely utilized in bioconjugation and drug delivery systems . Its structure features a reactive sulfonyl group (-SO₃H) at the 5-position of the indole ring, enabling covalent attachment to proteins, peptides, or therapeutic agents. The indole moiety facilitates aromatic interactions, enhancing stability in molecular linkages . Synthetically, it is prepared via condensation of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone, followed by alkylation with n-butyl sultone . Commercial suppliers, such as Vector Laboratories and Click Chemistry Tools, offer the compound in high purity (>95%) for research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method includes reacting indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group . Another method involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes, utilizing advanced reactors and precise temperature control to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfonic acid group in this compound undergoes oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the sulfonic acid group, forming intermediates such as sulfonyl chlorides or sulfones .

-

Hydrogen peroxide (H₂O₂) under reflux conditions can further oxidize the compound to yield carboxylated derivatives.

| Reaction Conditions | Reagents | Major Products | Yield |

|---|---|---|---|

| Acidic medium (H₂SO₄), 80°C | KMnO₄ | Sulfone derivatives | ~70% |

| Aqueous H₂O₂, reflux | H₂O₂ | Carboxylic acid analogs | Not reported |

Reduction Reactions

Reduction primarily targets the sulfonic acid group or the indole ring:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the sulfonic acid group to a thiol (-SH).

-

Sodium borohydride (NaBH₄) selectively reduces reactive sites on the indole ring without affecting the sulfonic acid group.

| Reaction Conditions | Reagents | Major Products | Notes |

|---|---|---|---|

| Anhydrous THF, 0°C | LiAlH₄ | 2,3,3-Trimethylindole-5-thiol | Requires inert atmosphere |

| Ethanol, room temp | NaBH₄ | Partially reduced indole derivatives | Lower reactivity |

Substitution Reactions

The sulfonic acid group facilitates nucleophilic substitution:

Example Reaction Pathway:

-

Sulfonamide Formation :

Yield: 39% (using sodium hydroxide in ethanol/isopropanol) . -

Sulfonate Salt Synthesis :

Reaction with potassium hydroxide produces the potassium sulfonate salt, used in bioconjugation .

Bioconjugation Reactions

The sulfonic acid group enables covalent bonding with biomolecules:

-

Proteins/Peptides : Forms stable sulfonate esters with hydroxyl or amine groups .

-

Nucleic Acids : Reacts with phosphate backbones under mild alkaline conditions.

Key Applications :

Acid-Base Reactions

Neutralization with bases forms water-soluble salts:

-

Sodium hydroxide (NaOH) yields the sodium sulfonate salt (CAS 287188-58-3) .

-

Potassium hydroxide (KOH) produces the potassium derivative (CAS 184351-56-2) .

| Base | Product | Solubility |

|---|---|---|

| NaOH | Sodium salt | Highly water-soluble |

| KOH | Potassium salt | Soluble in polar solvents |

Comparative Reactivity with Analogues

The sulfonic acid group distinguishes this compound from structurally similar derivatives:

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The indole ring directs electrophiles to the 5-position due to electron-withdrawing effects of the sulfonic acid group.

-

Nucleophilic Attack : The sulfonic acid group acts as a leaving group in SN2 reactions with alkyl halides.

This compound’s reactivity profile underscores its utility in synthetic chemistry and biotechnology. Experimental protocols emphasize controlled conditions to optimize yields and selectivity .

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

TIMSA plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure enables it to participate in reactions that yield biologically active molecules. For instance, it is involved in the development of sulfonamide derivatives, which exhibit significant antibacterial and antiviral properties .

Biological Activity

Research has shown that TIMSA can inhibit specific enzymes, such as carbonic anhydrases and HIV proteases. These interactions are vital for designing new drugs aimed at treating infections and other diseases. For example, studies have demonstrated that modifications in the indole structure significantly affect binding affinity and biological activity against HIV protease .

Dye Manufacturing

Precursor for Dyes and Pigments

TIMSA is utilized in the production of dyes and pigments due to its sulfonic acid group, which enhances water solubility. This property makes it an excellent precursor for synthesizing dyes with specific colors and properties applicable in textiles and printing industries .

| Dye Type | Application | Chemical Reaction |

|---|---|---|

| Azo Dyes | Textile Dyeing | Coupling reactions with diazonium salts |

| Sulfonated Dyes | Printing Inks | Sulfonation reactions to improve solubility |

Organic Synthesis

Versatile Reactant

In organic chemistry, TIMSA serves as a reactant in various synthesis pathways. Its ability to undergo multiple chemical transformations allows chemists to create diverse organic compounds. Notably, it can participate in oxidation and reduction reactions as well as substitution reactions .

Bioconjugation

Linker Molecule in Drug Delivery Systems

TIMSA is employed as a small molecule linker in bioconjugation processes. Its sulfonyl group facilitates the attachment of biomolecules such as proteins or peptides to drugs, enhancing their pharmacokinetics and efficacy. This application is particularly relevant in developing targeted drug delivery systems where precise molecular interactions are crucial .

Case Study 1: HIV Protease Inhibition

A study synthesized several TIMSA derivatives to evaluate their inhibitory effects on HIV protease. The results indicated that specific structural modifications led to enhanced binding affinity and antiviral activity compared to traditional inhibitors.

Case Study 2: Carbonic Anhydrase Inhibitor Development

Researchers developed a hybrid compound combining TIMSA with triazino[5,6-b]indole. The resulting compound demonstrated improved selectivity against human carbonic anhydrase isoforms compared to existing inhibitors, showcasing TIMSA's potential in medicinal chemistry .

Mécanisme D'action

The mechanism of action of 2,3,3-trimethyl-3H-indole-5-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group allows it to form strong ionic bonds with proteins, nucleic acids, and other biomolecules. This interaction can alter the structure and function of these molecules, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Sodium 2,3,3-Trimethyl-3H-Indole-5-Sulfonate

Key Differences :

- Structure : Sodium salt form of the parent sulfonic acid (CAS: 132557-73-4).

- Properties : Enhanced aqueous solubility due to ionic character, making it preferable for biological assays requiring polar solvents .

- Applications : Similar to the acid form but optimized for environments where solubility is critical, such as in vivo formulations .

2,3-Dimethyl-5-Sulfo-3H-Indole-3-Hexanoic Acid (CAS: 407627-51-4)

Key Differences :

- Structure: Incorporates a hexanoic acid side chain (C₁₆H₂₁NO₅S, MW: 339.4).

- Applications : Suited for hydrophobic conjugation but less studied in bioconjugation compared to the parent compound .

(3Z)-N,N-Dimethyl-2-Oxo-3-(4,5,6,7-Tetrahydro-1H-Indol-2-Ylmethylene)Indoline-5-Sulfonamide

Key Differences :

- Structure : Contains a sulfonamide group (-SO₂NH₂) and a fused tetrahydroindole ring (C₁₉H₂₂N₄O₃S, MW: 410.49).

- Properties : The sulfonamide group reduces acidity compared to sulfonic acid, altering reactivity in nucleophilic environments. The extended π-system may enhance fluorescence properties .

- Applications : Investigated in medicinal chemistry for targeting protein interactions, diverging from bioconjugation roles .

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9)

Key Differences :

- Structure: Substituted with chlorine at the 7-position and a carboxylic acid group (-COOH) at the 2-position (C₁₀H₈ClNO₂, MW: 223.63).

- Properties : Higher acidity (pKa ~4-5) compared to sulfonic acid derivatives, influencing solubility and binding kinetics .

- Applications : Primarily used as a synthetic intermediate in heterocyclic chemistry rather than bioconjugation .

Data Table: Structural and Functional Comparison

Activité Biologique

2,3,3-Trimethyl-3H-indole-5-sulfonic acid (TMISA) is an aromatic sulfonic acid derivative of indole, notable for its fluorescent properties and diverse applications in biological research and organic synthesis. This compound has garnered attention due to its ability to interact with various biomolecules, making it a valuable tool in biochemical assays and drug development.

TMISA has a molecular formula of C₁₁H₁₃N₁O₃S and a molecular weight of 239.29 g/mol. It is characterized by its water solubility and the presence of a sulfonic acid group, which enhances its reactivity and ability to conjugate with other biomolecules. The compound exhibits fluorescence in the near-infrared range, which is advantageous for imaging applications as it minimizes interference from biological tissues.

The biological activity of TMISA is primarily attributed to its sulfonic acid group, which facilitates interactions with proteins, nucleic acids (RNA and DNA), and carbohydrates. These interactions can modulate enzyme activity and influence various biochemical pathways. Specifically, TMISA can act as a fluorescent dye for labeling biomolecules, enabling visualization in cellular studies.

Interaction with Biological Molecules

TMISA's mechanism involves:

- Conjugation : The sulfonic acid group allows for effective conjugation with peptides, proteins, and nucleic acids.

- Modulation : It can influence enzyme activity by altering the conformation or stability of target biomolecules.

- Imaging : Its fluorescent properties make it suitable for applications in molecular imaging, allowing researchers to track biological processes in real-time .

Applications in Biological Research

TMISA has been utilized in various scientific fields due to its unique properties:

- Fluorescent Labeling : Used extensively as a fluorescent probe in cellular imaging studies. Its near-infrared fluorescence provides high tissue penetration and reduced background signal interference.

- Bioconjugation : Serves as a linker in drug development and the synthesis of complex biomolecules.

- Enzyme Studies : Facilitates the study of enzyme kinetics by acting as a substrate or inhibitor depending on the biochemical context.

1. Cellular Uptake Studies

Research has demonstrated that TMISA can be effectively conjugated to microspheres for enhanced cellular uptake in targeted drug delivery systems. These studies indicated that TMISA-modified microspheres exhibited improved penetration into cells compared to unmodified controls. This property is crucial for developing more effective therapeutic agents .

2. Imaging Applications

In vivo imaging studies have utilized TMISA-based fluorescent probes to visualize tumor markers in animal models. For instance, TMISA-conjugated probes targeting matrix metalloproteinases (MMPs) have shown significant promise in cancer diagnostics by providing clear fluorescence signals that correlate with tumor presence and activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | Carboxylic acid group | Organic synthesis |

| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | Salt form enhancing solubility | Fluorescent dyes |

| TMISA | Sulfonic acid group enhancing reactivity | Bioconjugation, imaging |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,3,3-trimethyl-3H-indole-5-sulfonic acid, and how are intermediates purified?

The compound is synthesized via sulfonation of 2,3,3-trimethylindole derivatives. A common method involves refluxing indole precursors with chlorosulfonic acid in anhydrous conditions, followed by neutralization with sodium hydroxide to isolate the sulfonic acid sodium salt . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane). Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d₆, δ 2.1–2.3 ppm for methyl groups) .

Q. How is the solubility profile of this compound characterized for experimental applications?

The sodium salt form exhibits high solubility in polar solvents (water, methanol) but limited solubility in nonpolar solvents (hexane, chloroform). Solubility is quantified via gravimetric analysis: 50 mg/mL in water at 25°C. For reactions requiring aprotic conditions, dimethyl sulfoxide (DMSO) is recommended. Hydration effects must be controlled due to hygroscopicity .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.3 ppm), and sulfonic acid protons (broad singlet, δ 10–12 ppm in acidic conditions) .

- FT-IR : Strong S=O stretching at 1180–1200 cm⁻¹ and N–H indole absorption at 3400 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 239.29 [M−H]⁻ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for sulfonated indole derivatives?

Discrepancies in δ values (e.g., methyl group shifts) arise from solvent effects, pH, or salt forms. To standardize

- Use deuterated solvents consistently (D₂O for sodium salt; DMSO-d₆ for free acid).

- Reference internal standards (e.g., TMS for DMSO-d₆).

- Compare with computational NMR predictions (DFT/B3LYP/6-31G*) .

Q. What strategies optimize sulfonation efficiency while minimizing side reactions (e.g., ring sulfonation vs. N-sulfonation)?

- Temperature Control : Maintain 0–5°C during sulfonation to favor C-5 substitution over N-sulfonation.

- Catalyst Screening : Use pyridine or DMAP to stabilize reactive intermediates.

- Reaction Monitoring : Track progress via TLC (Rf ~0.3 in 10% methanol/chloroform) or in-situ Raman spectroscopy .

Q. How does the sulfonic acid group influence the compound’s electrochemical behavior in redox studies?

The sulfonate moiety enhances solubility in aqueous electrolytes but reduces electron density in the indole ring, shifting oxidation potentials. Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) shows an irreversible oxidation peak at +0.85 V vs. Ag/AgCl. Compare with non-sulfonated analogs (e.g., 2,3,3-trimethylindole: +0.65 V) to assess electronic effects .

Q. What are the challenges in quantifying trace impurities (e.g., residual solvents, sulfonic acid isomers) in this compound?

- HPLC-MS/MS : Use a HILIC column to separate sulfonic acid isomers (e.g., 5- vs. 6-sulfonate).

- Headspace GC : Detect residual solvents (e.g., ethyl acetate, THF) at ppm levels.

- ICP-OES : Screen for metal catalysts (e.g., Fe, Cu) from synthesis .

Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?

- Forced Degradation : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and UV light (254 nm) for 24–72 hours.

- Analytical Endpoints : Monitor via UPLC (95% purity threshold) and identify degradation products (e.g., desulfonation products via LC-QTOF) .

Q. Methodological Considerations

Q. What computational tools are recommended for modeling interactions between this compound and biological targets (e.g., enzymes, receptors)?

- Docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions.

- MD Simulations : GROMACS with CHARMM36 force field to study sulfonate group solvation .

Q. How should researchers address discrepancies in reported molecular weights or CAS registry entries?

Cross-validate data using authoritative databases (PubChem, NIST) and primary literature. For example, CAS 132557-72-3 (free acid) vs. 132557-73-4 (sodium salt) may cause confusion. Always specify the salt form in experimental protocols .

Propriétés

Numéro CAS |

132557-73-4 |

|---|---|

Formule moléculaire |

C17H28N2O3S |

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

N,N-diethylethanamine;2,3,3-trimethylindole-5-sulfonic acid |

InChI |

InChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3 |

Clé InChI |

OEXSMDPSRPJDIB-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |

SMILES canonique |

CCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.